3-((2-Chloropyrimidin-4-yl)oxy)aniline is an organic compound that serves as a key building block in the synthesis of various substituted pyrazole derivatives. [] These derivatives have garnered significant interest in medicinal chemistry research due to their potential biological activities, particularly as anticancer agents. []
3-((2-Chloropyrimidin-4-yl)oxy)aniline is a chemical compound with the molecular formula and a CAS number of 943314-62-3. This compound features a chloropyrimidine moiety connected to an aniline group through an ether linkage, making it a member of the class of compounds known as substituted anilines. It is categorized as a heterocyclic compound due to the presence of nitrogen in its pyrimidine ring.
The compound can be synthesized through various chemical reactions involving chloropyrimidine and aniline derivatives. It is commercially available from suppliers such as VWR International, which markets it for research purposes, indicating its relevance in scientific studies and potential applications in medicinal chemistry .
3-((2-Chloropyrimidin-4-yl)oxy)aniline falls under the classification of organic compounds, specifically as a substituted aromatic amine. Its structure incorporates both aromatic (aniline) and heterocyclic (pyrimidine) components, which contribute to its unique chemical properties and biological activities.
The synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline typically involves the reaction between 2-chloropyrimidine and an appropriate aniline derivative. One common method employs nucleophilic substitution reactions where the chlorine atom on the pyrimidine ring is replaced by the amino group of aniline.
3-((2-Chloropyrimidin-4-yl)oxy)aniline can participate in several chemical reactions:
The mechanism of action for 3-((2-Chloropyrimidin-4-yl)oxy)aniline primarily involves its role as a Janus kinase inhibitor. This compound modulates signaling pathways related to cytokines and growth factors, influencing cell proliferation and immune responses.
3-((2-Chloropyrimidin-4-yl)oxy)aniline has several applications in scientific research:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how structural modifications can lead to significant biological implications. Its ongoing study may yield valuable insights into new therapeutic strategies for treating complex diseases.
Pyrimidine-based heterocycles constitute a privileged structural motif in medicinal chemistry due to their exceptional versatility in mimicking purine bases and participating in critical hydrogen bonding interactions within enzymatic active sites. These nitrogen-containing bicyclic systems serve as fundamental scaffolds in numerous kinase inhibitors, leveraging their ability to occupy the adenine-binding pocket of ATP-binding sites through complementary hydrogen bonding and hydrophobic interactions [2] [9]. The pyrimidine ring's synthetic accessibility enables strategic substitution at multiple positions (C2, C4, C5, C6), allowing medicinal chemists to fine-tune electronic properties, steric bulk, and pharmacokinetic profiles while maintaining target affinity [3]. This adaptability has yielded clinically significant therapeutics, including ibrutinib (Bruton's tyrosine kinase inhibitor) and palbociclib (CDK4/6 inhibitor), both featuring pyrimidine as the central pharmacophoric element [9].
The pyrazolo[3,4-d]pyrimidine variant exemplifies this scaffold's strategic value in kinase drug discovery. Its isosteric relationship with adenine enables potent kinase inhibition while offering distinct metabolic stability advantages over purine-based compounds. Research demonstrates that minor structural modifications at the N1 and C3 positions of this scaffold can dramatically alter kinase selectivity profiles—enabling selective targeting of receptor tyrosine kinases (RTKs), serine/threonine kinases, or lipid kinases through systematic pharmacophore optimization [9]. For instance, 4-aminopyrazolopyrimidines preferentially inhibit non-receptor tyrosine kinases, while 6-methylamino derivatives show enhanced activity against RTKs due to distinct binding mode orientations within kinase domains [9]. This tunable target selectivity underscores the pyrimidine scaffold's centrality in modern kinase inhibitor development, particularly for oncology applications where kinase dysregulation drives tumor progression.
Table 1: Structural Characteristics of 3-((2-Chloropyrimidin-4-yl)oxy)aniline
Property | Value/Description |
---|---|
Systematic Name | 3-((2-Chloropyrimidin-4-yl)oxy)aniline |
CAS Registry Number | 943314-62-3 |
Molecular Formula | C₁₀H₈ClN₃O |
Molecular Weight | 221.64 g/mol |
SMILES Notation | NC1=CC=CC(OC2=NC(Cl)=NC=C2)=C1 |
XLogP3-AA | 2.5 (Predicted) |
Hydrogen Bond Donors | 1 (Aniline -NH₂) |
Hydrogen Bond Acceptors | 4 (Pyrimidine N, O, Aniline N) |
Rotatable Bond Count | 3 |
3-((2-Chloropyrimidin-4-yl)oxy)aniline represents a synthetically versatile chemotype in targeted oncology drug development, integrating two pharmacologically significant moieties: a 2-chloropyrimidine ring and a meta-substituted aniline. The chlorine atom at the pyrimidine C2 position serves as a highly reactive handle for nucleophilic aromatic substitution (SNAr), enabling efficient derivatization with diverse nucleophiles (particularly amines and phenols) to generate libraries of kinase-targeted compounds [1] [4]. Concurrently, the 3-anilinyloxy group provides a conformationally constrained linkage that positions the aniline moiety for critical hydrogen-bonding interactions in kinase active sites, often contributing to enhanced binding affinity and selectivity [6]. This molecular architecture mirrors key structural elements in clinically validated kinase inhibitors, positioning it as a privileged intermediate for generating targeted anticancer agents.
Recent studies highlight the therapeutic potential of derivatives incorporating this chemical framework. For instance, 2-substituted aniline pyrimidine compounds structurally analogous to 3-((2-Chloropyrimidin-4-yl)oxy)aniline demonstrate potent dual inhibition of Mer and c-Met tyrosine kinases—both validated oncology targets implicated in tumor proliferation, invasion, and metastasis [6]. Compound 18c (a close structural analogue) exhibited nanomolar inhibitory potency against Mer (IC₅₀ = 18.5 ± 2.3 nM) and c-Met (IC₅₀ = 33.6 ± 4.3 nM), with significant antiproliferative activity across HepG2, MDA-MB-231, and HCT116 cancer cell lines [6]. This biological profile stems from the compound's ability to simultaneously disrupt signaling cascades mediated by both kinases (including MAPK, PI3K/AKT, and SRC pathways), highlighting the therapeutic advantage of dual kinase inhibition achievable through optimized pyrimidine-aniline architectures.
Table 2: Kinase Targets Modulated by Pyrimidine-Aniline Hybrids
Kinase Target | Biological Role in Cancer | Example Derivatives | Inhibitory Potency (IC₅₀) |
---|---|---|---|
Mer TK | Immune evasion; Chemoresistance | Compound 18c [6] | 18.5 ± 2.3 nM |
c-Met/HGFR | Metastasis; Angiogenesis | Compound 18c [6] | 33.6 ± 4.3 nM |
CSF-1R | Tumor microenvironment modulation | Pyrazolopyrimidines [9] | Low micromolar (cellular) |
Aurora Kinase | Mitotic regulation; Chromosomal segregation | Pyrimidine-fused heterocycles [2] | Not specified |
PLK | Cell cycle progression (G2/M transition) | Aminopyrimidines [2] | Range: nM-μM |
The strategic incorporation of 3-((2-Chloropyrimidin-4-yl)oxy)aniline within complex molecular architectures enables the development of multitargeted inhibitors with enhanced therapeutic potential. This chemotype serves as a synthetically accessible bioisostere for the hinge-binding domains of clinically validated kinase inhibitors, particularly cabozantinib—an FDA-approved multikinase inhibitor targeting c-Met, VEGFR2, RET, Kit, and other oncogenic kinases [6]. The molecular similarity between cabozantinib's core pyrimidine-aniline pharmacophore and 3-((2-Chloropyrimidin-4-yl)oxy)aniline facilitates the design of novel analogues with optimized polypharmacology profiles. Computational analyses reveal close evolutionary relationships between kinase domains (particularly Mer and c-Met), supporting the rational design of dual inhibitors leveraging this conserved structural homology [6].
Structural optimization of the chloropyrimidine-oxyaniline motif has yielded derivatives with improved drug-like properties and target engagement. Key modifications include:
These structure-activity relationship (SAR) insights have enabled the development of clinical candidates like MRX-2843 (a Mer/FLT3 inhibitor) and SIPI7067 (c-Met inhibitor), both featuring pyrimidine-aniline cores structurally congruent with 3-((2-Chloropyrimidin-4-yl)oxy)aniline [6]. The scaffold's compatibility with parallel synthesis further accelerates lead optimization—microwave-assisted Sonogashira couplings, SNAr reactions, and reductive aminations efficiently generate diverse libraries for phenotypic screening against resistant cancers [6] [9].
Table 3: Clinically Relevant Analogues Inspired by Pyrimidine-Aniline Pharmacophores
Therapeutic Agent | Core Structural Motif | Primary Kinase Targets | Therapeutic Indication |
---|---|---|---|
Cabozantinib | Quinoline-oxy-aniline | c-Met, VEGFR2, RET, Kit | Renal cell carcinoma; Thyroid cancer |
Compound 18c | Pyrimidine-oxy-aniline | Mer, c-Met | Preclinical (broad solid tumors) |
Ibrutinib | Pyrazolopyrimidine | BTK | Lymphomas; Leukemias |
MRX-2843 | Aminopyrimidine-pyrazole | Mer, FLT3 | Phase II (acute leukemia) |
SIPI7067 | Pyrimidine-diamine | c-Met | Preclinical development |
The convergence of structural biology, computational modeling, and synthetic chemistry continues to advance pyrimidine-aniline hybrids toward clinical translation. 3-((2-Chloropyrimidin-4-yl)oxy)aniline derivatives exemplify rational drug design paradigms where strategic core scaffold modifications yield compounds with tailored polypharmacology against therapeutically synergistic kinase targets. As kinase signaling networks exhibit increasing complexity and adaptive resistance mechanisms, these synthetically tractable hybrids provide versatile platforms for developing next-generation targeted cancer therapeutics.
Table 4: Key Structural Derivatives of 3-((2-Chloropyrimidin-4-yl)oxy)aniline
Derivative Class | Representative Structure | Biological Activity | Reference |
---|---|---|---|
Dual Mer/c-Met Inhibitors | N1-Cyclopentylmethyl-C4-(3-fluorophenyl)amino | IC₅₀: 18.5 nM (Mer); 33.6 nM (c-Met) | [6] |
CSF-1R Inhibitors | Pyrazolopyrimidine with piperidine propargyl | Antiproliferative in glioma (EC₅₀: ~5µM) | [9] |
Aurora/PLK Inhibitors | Fused pyrimidine-acridines | nM enzymatic potency | [2] |
Hybrid Antimetabolites | 5-Fluorouracil-aniline conjugates | Dual thymidylate synthase/DNA inhibition | [3] |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0